(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Overview
Description
(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. It is a derivative of morpholine, which is a common scaffold in drug design due to its versatility and favorable pharmacokinetic properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. An improved synthesis of a structurally similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the ability to control stereochemistry through reaction conditions and optical resolution techniques . Furthermore, a scalable synthesis of a related azabicyclohexane carboxylic acid derivative was described, emphasizing the importance of functional group composition for stereoselectivity in key synthetic steps .
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid has been elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing stabilizing interactions such as aromatic stacking and hydrogen bonding . These structural analyses are crucial for understanding the physical and chemical properties of the compounds and for guiding further synthetic modifications.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives is influenced by the presence of functional groups and the overall molecular structure. The studies mentioned provide insights into various chemical reactions, such as cyclopropanation , condensation , and enzymatic kinetic resolution , which are relevant to the synthesis and modification of morpholine-based compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are influenced by the morpholine ring and the tert-butoxycarbonyl group. The enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids highlights the importance of chirality in the physical properties and potential biological activity of these compounds .
Scientific Research Applications
Chemical Synthesis and Applications
Synthesis of Complex Compounds : The compound (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid and its derivatives are used in the synthesis of complex organic compounds. For instance, it is utilized in reactions like the synthesis of enantiomerically pure compounds (Williams et al., 2003), and in creating specific molecular structures with potential applications in various fields, including medicinal chemistry (Kollár & Sándor, 1993).
Catalysis and Reactions : This chemical serves as a key intermediate in certain catalytic processes and chemical reactions. For example, it's used in the synthesis of biodegradable polyesteramides with pendant functional groups, highlighting its role in polymer chemistry (Veld et al., 1992).
Preparation of Chiral Compounds : The compound is instrumental in preparing chiral compounds, which are crucial in developing pharmaceuticals and other stereochemically active substances (Castro et al., 2000). These applications underscore the importance of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in creating molecules with specific optical properties.
Pharmaceutical and Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates : This compound is used in synthesizing intermediates for pharmaceutical drugs. For example, it's involved in the synthesis of reboxetine analogs, indicating its relevance in the development of antidepressants (Fish et al., 2009).
Radioligand Development for PET Imaging : It has applications in the synthesis of radioligands used in positron emission tomography (PET) imaging, particularly in studying the norepinephrine transporter system (Lin et al., 2005). This highlights its significance in diagnostic imaging and neurological research.
properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXXEKIGMOEPSA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363714 | |
Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | |
CAS RN |
869681-70-9 | |
Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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